3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(p-tolyl)azetidin-2-one 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(p-tolyl)azetidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20688502
InChI: InChI=1S/C18H18N2O3/c1-11-2-4-12(5-3-11)17-16(19)18(21)20(17)13-6-7-14-15(10-13)23-9-8-22-14/h2-7,10,16-17H,8-9,19H2,1H3
SMILES:
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol

3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(p-tolyl)azetidin-2-one

CAS No.:

Cat. No.: VC20688502

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(p-tolyl)azetidin-2-one -

Specification

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
IUPAC Name 3-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)azetidin-2-one
Standard InChI InChI=1S/C18H18N2O3/c1-11-2-4-12(5-3-11)17-16(19)18(21)20(17)13-6-7-14-15(10-13)23-9-8-22-14/h2-7,10,16-17H,8-9,19H2,1H3
Standard InChI Key WUFXNXVFGOJCOL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC4=C(C=C3)OCCO4)N

Introduction

3-Amino-1-(2,3-dihydrobenzo[b] dioxin-6-yl)-4-(p-tolyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones. These compounds are cyclic amides with a four-membered ring and are recognized for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The compound features a unique structure that incorporates a 2,3-dihydrobenzo[b] dioxin moiety, known for its diverse biological activities, and a p-tolyl group attached to the azetidinone ring.

Synthesis

The synthesis of 3-Amino-1-(2,3-dihydrobenzo[b] dioxin-6-yl)-4-(p-tolyl)azetidin-2-one typically involves multi-step reactions that include amination and acylation processes. Precursors such as 2,3-dihydrobenzo[b] dioxin-6-amine and various substituted phenylacetic acids or sulfonamides can be used. Solvents like dimethylformamide (DMF) and bases such as lithium hydride or sodium carbonate are often employed to facilitate the reactions.

Biological Activities

Azetidinones, including 3-Amino-1-(2,3-dihydrobenzo[b] dioxin-6-yl)-4-(p-tolyl)azetidin-2-one, are known for their potential in medicinal chemistry due to their diverse biological activities. While specific biological activities of this compound are not extensively documented, related azetidinones have shown anti-inflammatory and anti-cancer properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator